ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
Description
This compound is a benzoate ester derivative featuring a sulfanyl-acetamido linker connected to an indole core. The indole is substituted at the N1-position with a 2-methoxyphenylformamidoethyl group, distinguishing it from related structures. The sulfanyl (S) bridge and the electron-donating methoxy group on the phenyl ring are critical to its electronic and steric properties, influencing solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S/c1-3-37-29(35)20-12-14-21(15-13-20)31-27(33)19-38-26-18-32(24-10-6-4-8-22(24)26)17-16-30-28(34)23-9-5-7-11-25(23)36-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNNEBHXGDVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, such as amide bond formation and thioether linkage formation, using reagents like carbodiimides and thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Differences
Target Compound
- Key features :
- Sulfanyl (S) linkage between indole and acetamido groups.
- N1-substituted 2-methoxyphenylformamidoethyl chain.
- Ethyl benzoate terminal group.
Analog 1 : Ethyl 4-[[2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS 686743-90-8)
- Key differences :
Analog 2 : Ethyl 4-[[2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS 686748-99-2)
- Key differences :
Analog 3 : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
Physicochemical and Spectral Properties
Notes:
- The sulfonyl group in analogs 1 and 2 increases molecular weight and lipophilicity (XLogP3) but reduces metabolic stability due to oxidative susceptibility.
Target Compound
- Likely synthesized via:
Analogs 1 and 2
- Sulfonyl linkage introduced via sulfonation of indole-thiol precursors.
- Substitutions achieved using fluorophenyl/chlorophenylmethyl halides .
Analog 3 (Oxadiazole Series)
- Oxadiazole-thiol intermediate (compound 4) reacted with bromoacetamides in DMF/NaH .
Biological Activity
Ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound with promising biological activities attributed to its unique structural features, including an indole moiety, a methoxyphenyl group, and a benzoate ester. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate. Its molecular formula is , with a notable structure that includes:
- Indole nucleus : Known for various biological activities.
- Methoxyphenyl group : Influences electronic properties and reactivity.
- Benzoate ester : Enhances solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:
- Antiviral Activity : Indole derivatives are known to exhibit antiviral properties by inhibiting viral replication.
- Anticancer Potential : The compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways.
- Antimicrobial Effects : Exhibits activity against various pathogens by disrupting bacterial cell wall synthesis or function.
Summary of Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication mechanisms. |
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Antimicrobial | Effective against a range of bacteria and fungi. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Studies : A study demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .
- Anti-inflammatory Effects : Research indicated that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique methoxy group in this compound differentiates it from similar compounds such as:
| Compound Name | Structural Feature | Biological Activity Comparison |
|---|---|---|
| Ethyl 4-{2-[(1-{2-[(2-hydroxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate | Hydroxy instead of Methoxy | Lower anticancer activity compared to the methoxy derivative |
| Ethyl 4-{2-[(1-{2-[(2-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate | Chloro instead of Methoxy | Similar antimicrobial activity but less effective overall |
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate, and how can reaction conditions be optimized?
Answer: The synthesis involves three critical steps:
Indole Core Formation : Use Fischer indole synthesis with phenylhydrazine and ketones under acidic conditions (e.g., HCl/EtOH at 80°C) .
Sulfonylation : React the indole intermediate with 2-methoxyphenylformamidoethyl chloride in the presence of triethylamine (TEA) as a base in dichloromethane (DCM) at 0–25°C .
Acetamido-Benzoate Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfanylacetamido group to ethyl 4-aminobenzoate .
Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility) or catalyst loading (e.g., Pd/C for hydrogenation steps) to improve yields (>75%) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How can researchers screen this compound for preliminary biological activity?
Answer:
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) at 1–100 µM concentrations .
- Control Experiments : Compare with reference inhibitors (e.g., erlotinib for EGFR) and validate with dose-response curves .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced bioactivity?
Answer: Key SAR findings from analogues (e.g., fluorophenyl vs. methoxyphenyl substituents):
Q. How can researchers elucidate the compound’s mechanism of enzyme inhibition (e.g., reversible vs. irreversible)?
Answer:
- Kinetic Studies :
- Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- Pre-incubation Experiments : Assess time-dependent inactivation (indicative of covalent binding) .
- Mass Spectrometry : Detect enzyme-adduct formation (e.g., +136 Da shift from sulfhydryl conjugation) .
Q. What computational strategies are effective for predicting target interactions and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 1M17 for EGFR) to predict binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the indole core) .
Q. How can crystallography resolve contradictions in reported bioactivity data?
Answer:
Q. What experimental designs address contradictory reports on its anti-inflammatory vs. anticancer efficacy?
Answer:
- Dose-Dependent Studies : Test efficacy across 0.1–100 µM ranges in dual assays (e.g., COX-2 inhibition and apoptosis assays) .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How can bioconjugation strategies improve its pharmacokinetic properties?
Answer:
- PEGylation : Attach polyethylene glycol (PEG) to the benzoate ester to enhance solubility .
- Click Chemistry : Introduce triazole linkages via CuAAC reactions for targeted delivery .
Q. What methodologies assess metabolic stability and metabolite identification?
Answer:
- Liver Microsome Assays : Incubate with human microsomes and NADPH; quantify parent compound via LC-MS .
- Metabolite ID : Use Q-TOF MS/MS to detect hydroxylation or demethylation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
